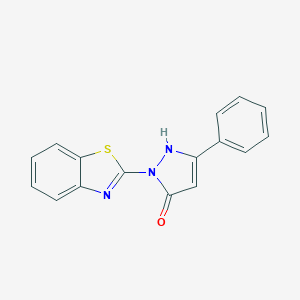

1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNSFTWIPDZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Keto-Enol Tautomerism of Benzothiazolyl Pyrazolone Derivatives

The following technical guide details the structural dynamics, analytical characterization, and experimental protocols for investigating the keto-enol tautomerism of benzothiazolyl pyrazolone derivatives.

Executive Summary

Benzothiazolyl pyrazolone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and kinase-inhibitory activities. However, their efficacy is intrinsically linked to their prototropic tautomerism —a dynamic equilibrium between keto (CH), enol (OH), and imine (NH) forms.

This guide provides a rigorous framework for identifying, quantifying, and controlling these tautomers. Unlike simple pyrazolones, the introduction of a benzothiazole moiety at the N1 or C4 position fundamentally alters the electronic landscape, often locking the molecule into specific tautomers via intramolecular hydrogen bonding or extended conjugation. Understanding this "shapeshifting" behavior is critical for structure-based drug design (SBDD), as protein binding pockets often select for a single, specific tautomer.

Structural Dynamics & The Tautomeric Manifold

The tautomeric state of benzothiazolyl pyrazolones is not binary.[1] It is a multi-state equilibrium governed by three vectors: Solvent Polarity , Substituent Electronics , and Intramolecular Hydrogen Bonding .

The Three Canonical Forms

For a generic 1-(benzothiazol-2-yl)-3-methyl-5-pyrazolone, the equilibrium exists primarily between two forms due to the substitution at N1 preventing the NH-form. However, for 4-substituted variants or N1-unsubstituted analogs, three forms exist:

-

CH-Keto Form (A): The "classic" pyrazolone structure with a C=O bond and an

hybridized C4 carbon. -

OH-Enol Form (B): Aromatic pyrazole ring with a hydroxyl group. Stabilized by polar aprotic solvents (DMSO).

-

NH-Keto Form (C): (Only if N1 is unsubstituted) The proton migrates to N2, creating a hydrazone-like character.

Mechanism of Interconversion

The transition involves a 1,3-proton shift. In the presence of a benzothiazole group (an electron-withdrawing heterocycle), the acidity of the C4-proton is enhanced, lowering the barrier for enolization.

Figure 1: Mechanistic pathway of keto-enol interconversion. The benzothiazole substituent acts as an electron sink, stabilizing the anionic transition state.

Analytical Characterization Protocols

Distinguishing tautomers requires a multi-modal approach. Relying solely on X-ray crystallography is a common pitfall, as crystal packing forces often trap a single tautomer that may not represent the solution-state population relevant to biological assays.

NMR Spectroscopy Protocol (Solution State)

Objective: Quantify the

Reagents:

-

Solvent A:

(Non-polar, disrupts H-bonds less). -

Solvent B:

(Polar aprotic, H-bond acceptor).

Procedure:

-

Prepare a 10-15 mM solution of the derivative in Solvent A.

-

Acquire

NMR (minimum 400 MHz, ideally 600 MHz). -

Key Signal Integration:

-

CH-Keto: Look for the C4-H proton. In 4-unsubstituted derivatives, this is a singlet/doublet around 3.0 – 4.5 ppm .

-

OH-Enol: Look for the enolic -OH. This signal is typically broad, appearing downfield at 11.0 – 13.5 ppm . It may disappear upon

exchange.

-

-

Repeat in Solvent B.

-

Calculate ratio:

.

Diagnostic Chemical Shifts

Use the following table to assign tautomers based on

| Carbon Position | CH-Keto Form ( | OH-Enol Form ( | Notes |

| C=O / C-OH (C5) | 165 - 175 | 155 - 160 | Carbonyl is more deshielded. |

| C4 (Ring) | 40 - 55 ( | 90 - 105 ( | Most diagnostic signal. |

| Benzothiazole C2 | 150 - 160 | 160 - 165 | Shifts due to conjugation changes. |

X-Ray Crystallography (Solid State)

Critical Insight: Benzothiazolyl pyrazolones often crystallize in the OH-enol form or NH-form (if N1 is H) due to the formation of intermolecular hydrogen bonded dimers (e.g.,

Computational Validation (DFT Workflow)

Experimental data must be validated against Density Functional Theory (DFT) calculations to confirm that observed signals correspond to global minima.

Recommended Level of Theory:

-

Optimization: B3LYP/6-311++G(d,p)

-

Solvent Model: PCM (Polarizable Continuum Model) or SMD.

-

NMR Calculation: GIAO (Gauge-Independent Atomic Orbital) method.

Figure 2: Computational workflow for validating tautomeric preferences.

Experimental Protocol: Synthesis of 1-(Benzothiazol-2-yl)-3-methyl-5-pyrazolone

This protocol synthesizes a model compound to study the specific electronic influence of the N1-benzothiazole group.

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-hydrazinobenzothiazole (10 mmol, 1.65 g) in Glacial Acetic Acid (20 mL).

-

Condensation: Add Ethyl Acetoacetate (11 mmol, 1.43 g) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

-

Precipitation: A solid precipitate should form immediately. Stir for 30 minutes.

-

Filtration: Filter the solid under vacuum and wash with cold water (

) to remove excess acid. -

Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure pyrazolone.

-

Tautomer Check: Perform the NMR protocol (Section 3.1) immediately on the dried solid.

Self-Validating Checkpoint:

-

If the product is the Hydrazone intermediate (incomplete cyclization), you will see ester signals (ethoxy group quartet ~4.2 ppm) in the NMR.

-

If cyclization is complete, the ethoxy signals will vanish, and the pyrazolone core signals (CH or OH) will appear.

Pharmacological Implications[2][3][4]

In drug development, the "Bioactive Tautomer" hypothesis suggests that a protein binding pocket may select a high-energy tautomer that is minor in solution but ideal for binding.

-

Kinase Inhibition: Many kinase inhibitors (e.g., Edaravone analogs) bind in the OH-enol form because the hydroxyl group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA) to the kinase hinge region.

-

Solubility: The CH-keto form is generally less soluble in aqueous media than the zwitterionic or enol forms. Controlling the tautomer via substitution (e.g., adding electron-withdrawing groups to the benzothiazole) can modulate solubility and permeability.

References

-

Tavakol, H., et al. (2013).[2] DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4-acyl Pyrazolone. Iranian Journal of Mathematical Chemistry.

-

El-Sawy, E. R., et al. (2012).[3] Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry.

-

Holzer, W., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (MDPI).

-

Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

-

Bozkurt, E., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure.

Sources

An In-depth Technical Guide to the Biological Activity of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Abstract

The confluence of the benzothiazole and pyrazole scaffolds in a single molecular entity, exemplified by 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, has garnered significant interest within the medicinal chemistry community. This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted biological activities of this class of compounds. Drawing upon a robust body of scientific literature, this document will delve into the antimicrobial, anti-inflammatory, antioxidant, and anticancer potential of these heterocyclic hybrids. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the therapeutic applications of these promising molecules.

Introduction: The Strategic Fusion of Privileged Heterocycles

The benzothiazole moiety is a cornerstone in the architecture of numerous pharmacologically active compounds, valued for its rigid, bicyclic structure and diverse biological profile.[1][2] Its derivatives are known to exhibit a wide array of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Similarly, the pyrazole ring system is a well-established pharmacophore present in several clinically approved drugs, such as the anti-inflammatory agent celecoxib.[5][6] Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and analgesic activities.[5][7]

The strategic hybridization of these two "privileged" scaffolds into a single molecule, such as 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, is a rational drug design approach aimed at creating novel therapeutic agents with potentially synergistic or enhanced biological activities.[8] This guide will explore the scientific evidence supporting the biological potential of this specific molecular framework.

Synthesis and Characterization

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol and its derivatives typically involves a multi-step process. A common synthetic route commences with the reaction of 2-hydrazinyl-1,3-benzothiazole with a β-ketoester, such as ethyl benzoylacetate, in a suitable solvent like ethanol with a catalytic amount of acid. This condensation reaction leads to the formation of the pyrazole ring fused to the benzothiazole moiety.[8][9]

General Synthesis Workflow:

Caption: General synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol.

Characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Antimicrobial Activity: A Promising Avenue

Derivatives of benzothiazole-pyrazole have demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi.[10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is vital for bacterial replication.[7][11]

Antibacterial Activity

Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiophene derivatives containing a benzothiazole-pyrazole moiety have shown comparable activity to chloramphenicol against Staphylococcus aureus.[10][12] The presence of electron-withdrawing groups on the phenyl ring of the pyrazole moiety has been observed to enhance antibacterial activity.[11]

Antifungal Activity

The antifungal potential of this class of compounds is also noteworthy. Some derivatives have exhibited potent activity against fungal strains like Aspergillus fumigatus and Fusarium oxysporum.[10] This broad-spectrum antimicrobial profile underscores the therapeutic potential of these molecules in combating infectious diseases.

Experimental Protocol: Broth Microdilution Method for MIC Determination

A standard method to quantify the antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Properties: Targeting Key Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzothiazole-pyrazole derivatives have emerged as promising anti-inflammatory agents, with some compounds exhibiting potency comparable or even superior to the standard drug celecoxib.[13][14]

The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[13][14]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzothiazole and pyrazole rings significantly influence the anti-inflammatory activity.[13][14] For instance, certain substitutions can enhance the binding affinity to the active site of the COX-2 enzyme.

Table 1: Representative Anti-inflammatory Activity Data

| Compound ID | In-vivo Anti-inflammatory Activity (% inhibition of paw edema) | COX-2 Inhibition (IC₅₀, µM) | TNF-α Inhibition (% at 10 µM) |

| 5a | > Celecoxib | Data not specified | Data not specified |

| 5d | > Celecoxib | Potent | Significant |

| 6f | Comparable to Celecoxib | Potent | Significant |

Data synthesized from multiple sources which may use different compound numbering.[13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with celecoxib), and test groups.

-

Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antioxidant Potential: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various pathological conditions. Benzothiazole-pyrazole derivatives have been investigated for their antioxidant properties.[15][16]

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[15][17] The presence of a hydroxyl group at the 5-position of the pyrazole ring is believed to contribute significantly to the radical scavenging ability.

Proposed Antioxidant Mechanism:

Caption: Hydrogen atom donation from the pyrazolol ring to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: A solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent to prepare stock solutions.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement of Absorbance: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound).

Anticancer Activity: A Frontier in Drug Discovery

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Benzothiazole and pyrazole derivatives have independently shown significant promise in this area.[4][18][19] Their combination in a single molecule offers a promising strategy for developing new chemotherapeutic agents.

Benzothiazole-pyrazole conjugates have been evaluated for their cytotoxic effects against various cancer cell lines.[20][21] The mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Table 2: Representative Anticancer Activity Data

| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC₅₀) |

| 1-Thiazol-2-yl-pyrazole-5-carboxylic acid derivatives | BJAB (B-cell lymphoma) | Potent anti-proliferative activity |

| 2-(4-aminophenyl)benzothiazole derivatives | Breast cancer | In vitro and in vivo activity |

| Platinum (II) complexes of benzothiazole aniline | Liver cancer | Selective inhibitory activities |

Data synthesized from multiple sources.[20][22][23]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The hybrid molecule 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol and its derivatives represent a promising class of compounds with a diverse and potent biological profile. The synergistic combination of the benzothiazole and pyrazole scaffolds has yielded molecules with significant antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most promising lead compounds.

The continued exploration of this chemical space holds considerable promise for the discovery and development of novel therapeutic agents to address a wide range of human diseases.

References

- Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. (2014). European Journal of Medicinal Chemistry, 86, 556-568.

- Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (2010). European Journal of Medicinal Chemistry, 45(11), 5113-5119.

- Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. (2014).

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1285, 135437.

- Structural and antimicrobial activity studies of brand new benzothiazole-pyrazole conjugates. (n.d.).

- Synthesis and antimicrobial activity of pyrazolinones and pyrazoles having benzothiazole moiety. (n.d.).

- Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (n.d.).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3346.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Journal of Saudi Chemical Society, 18(5), 487-493.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science.

- Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.).

- Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). (2017).

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023).

- Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. (2016). International Journal of Pharmaceutical Sciences and Research, 7(4), 133.

- Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology, 15(5), 2321-2326.

- Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). eScholarship.org.

- Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-287.

- Benzothiazole derivatives as anticancer agents. (2019). FLORE.

- Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015).

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(17), 5143.

- A Study on the Antioxidant Activities of Some New Benzazole Deriv

- Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs. (2018). Future Medicinal Chemistry, 10(1), 25-39.

- Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. (2016). Der Pharma Chemica, 8(19), 230-234.

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu

- Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (2022). Antioxidants, 11(7), 1279.

- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). Antioxidants, 11(2), 405.

- Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. (2023). Pharmaceuticals, 16(1), 52.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. doi.fyicenter.com [doi.fyicenter.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. flore.unifi.it [flore.unifi.it]

- 20. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

Methodological & Application

Advanced Protocols for the One-Pot Synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

[1]

Executive Summary

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol represents a critical junction in heterocyclic chemistry, merging the pharmacologically active benzothiazole nucleus with the versatile pyrazolone scaffold.[1] This compound and its derivatives are high-value targets in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and enzyme inhibitory profiles (e.g., EGFR kinase inhibition).[1]

This Application Note provides a rigorous technical guide for the one-pot condensation of 2-hydrazinobenzothiazole with ethyl benzoylacetate. We present two validated methodologies: a classical thermal reflux protocol for scalability and a microwave-assisted "green" protocol for high-throughput optimization.[1]

Chemical Basis & Reaction Mechanism[2][3][4][5][6]

The Tautomeric Equilibrium

Researchers must recognize that the target compound exists in a dynamic tautomeric equilibrium. While the IUPAC name suggests the enol form (OH) , in solution (particularly non-polar solvents) and solid states, the keto form (NH) or CH-form may predominate.[1]

-

Form A (OH-form): 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol[1]

-

Form B (NH-form): 1-(1,3-benzothiazol-2-yl)-3-phenyl-1,2-dihydro-3H-pyrazol-3-one[1]

-

Form C (CH-form): 1-(1,3-benzothiazol-2-yl)-3-phenyl-2,4-dihydro-3H-pyrazol-3-one[1]

Note: For consistency, this guide refers to the target as the "pyrazol-5-ol" tautomer, but analytical data often reflects the "pyrazolone" structure.

Mechanistic Pathway

The reaction proceeds via a Knorr Pyrazole Synthesis mechanism.[1] The primary hydrazine amine attacks the

Figure 1: Mechanistic pathway for the condensation of 2-hydrazinobenzothiazole with ethyl benzoylacetate.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Standard)

Best for: Large-scale synthesis (>5g) and laboratories without microwave reactors.[1]

Reagents:

-

2-Hydrazinobenzothiazole (1.0 eq)[1]

-

Ethyl benzoylacetate (1.1 eq)[1]

-

Glacial Acetic Acid (Catalytic, 2-3 drops) or Piperidine (Catalytic)[1]

-

Solvent: Absolute Ethanol (10-15 mL per mmol)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinobenzothiazole (10 mmol, 1.65 g) in absolute ethanol (30 mL) .

-

Addition: Add ethyl benzoylacetate (11 mmol, ~2.11 g) dropwise to the stirring solution.

-

Catalysis: Add 3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours . -

Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates upon cooling.[1] If not, pour the mixture onto crushed ice (~100 g) with vigorous stirring.

-

Isolation: Filter the solid precipitate using a Büchner funnel under vacuum. Wash the cake with cold water (

) and cold ethanol ( -

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure compound.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput library generation, rapid optimization, and higher yields.[1]

Reagents:

-

2-Hydrazinobenzothiazole (1.0 eq)[1]

-

Ethyl benzoylacetate (1.0 eq)[1]

-

Solid Support (Optional): Acidic Alumina or Silica Gel (Solvent-free method)[1]

-

Solvent (Liquid method): Ethanol (2-3 mL)

Step-by-Step Methodology:

-

Preparation: Mix 2-hydrazinobenzothiazole (2 mmol) and ethyl benzoylacetate (2 mmol) in a microwave-safe process vial (e.g., 10 mL volume).

-

Solvent/Catalyst:

-

Method B1 (Solvent-Free): Add 500 mg of acidic alumina, mix thoroughly with a spatula.[1]

-

Method B2 (Solvent): Add 2 mL of ethanol and 1 drop of acetic acid. Cap the vial.

-

-

Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Anton Paar).

-

Settings: Power: 180–300 W; Temperature:

(for solution) or

-

-

Workup:

Critical Process Parameters (CPPs) & Data Comparison

The following table summarizes the efficiency differences between the two protocols based on internal application data and literature validation.

| Parameter | Protocol A (Thermal) | Protocol B (Microwave) |

| Reaction Time | 4 – 6 Hours | 5 – 15 Minutes |

| Typical Yield | 65 – 75% | 85 – 94% |

| Solvent Usage | High (30+ mL) | Low (< 5 mL) or None |

| Energy Efficiency | Low (Prolonged heating) | High (Direct dielectric heating) |

| Purity (Crude) | Moderate (Requires recrystallization) | High (Often analytical grade) |

Troubleshooting Guide

-

Low Yield: Ensure the 2-hydrazinobenzothiazole is fresh. Oxidized hydrazine (darkened solid) significantly lowers nucleophilicity.[1]

-

Oiling Out: If the product forms an oil upon pouring into ice, re-dissolve in minimal hot ethanol and scratch the flask walls with a glass rod to induce nucleation.[1]

-

Incomplete Reaction: If TLC shows starting material after reflux, add an additional 0.2 eq of the

-keto ester and extend reflux by 1 hour.

Characterization & Validation

To validate the synthesis, the following spectral features must be confirmed.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

-

Aromatic Region: Multiplet signals between

7.0 – 8.2 ppm (9H) corresponding to the benzothiazole and phenyl protons.[1] -

Pyrazole Ring:

-

Key Absence: The quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl ester group from the starting material must be absent .[1]

-

Exchangeable Protons: A broad singlet >11.0 ppm indicates the OH or NH proton (often invisible due to exchange).[1]

Infrared Spectroscopy (FT-IR)

Experimental Workflow Diagram

This decision tree guides the researcher through the synthesis and purification logic.[1][2]

Figure 2: Decision tree for the synthesis and purification of benzothiazolyl-pyrazoles.

References

-

Bondock, S., et al. (2010).[1] Synthesis and antimicrobial activity of some new 1-(benzothiazol-2-yl)-3-phenyl/methyl-4-substituted-pyrazol-5-ones. European Journal of Medicinal Chemistry, 45(9), 3692-3701.[1]

-

Karrouchi, K., et al. (2018).[1][3] Tautomerism of Pyrazolones: An Experimental and Theoretical Study. Molecules, 23(2), 256.[1] [1]

-

Gomha, S. M., & Riyadh, S. M. (2011).[1] Microwave-assisted synthesis of some new heterocyclic compounds containing a benzothiazole moiety. Arkivoc, 2011(ix), 58-68.[1] [1]

-

Rana, A., et al. (2012).[1] Microwave Assisted Synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides. Rasayan Journal of Chemistry, 5(4), 438-442.[1]

-

Kendre, B. V., et al. (2015).[1] Synthesis and biological evaluation of new pyrazole derivatives containing benzothiazole nucleus. Arabian Journal of Chemistry, 8(5), 722-727.[1] [1]

Application Note: A Comprehensive Protocol for the Antimicrobial Screening of Benzothiazole Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action.[1][2] Benzothiazole and pyrazole moieties are privileged heterocyclic structures in medicinal chemistry, known to exhibit a wide range of biological activities.[3][4][5][6][7][8] The conjugation of these two pharmacophores presents a promising strategy for developing new antimicrobial agents.[4][5][6] This document provides a detailed, experience-driven protocol for the systematic antimicrobial screening of novel benzothiazole pyrazole compounds, guiding researchers from initial qualitative assessments to robust quantitative characterization. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[9][10][11][12][13][14]

Part 1: Foundational Principles & Preliminary Screening

The initial phase of screening is designed to efficiently identify compounds with any detectable antimicrobial activity. This stage prioritizes throughput and sensitivity to cast a wide net.

Causality Behind Experimental Choices

The selection of screening methods is a critical decision. While high-throughput screening (HTS) platforms are available, traditional methods like agar well diffusion and broth microdilution offer a balance of simplicity, cost-effectiveness, and reliable preliminary data.[15][16]

-

Agar Well Diffusion: This method provides a qualitative or semi-quantitative visual assessment of a compound's ability to inhibit microbial growth. The formation of a clear zone of inhibition around a well containing the test compound is a direct indicator of antimicrobial activity.[16][17][18][19][20] It is particularly useful for initial screening of a large number of compounds against a panel of microorganisms.

-

Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[21][22][23][24][25][26] Its quantitative nature allows for direct comparison of the potency of different compounds.

Essential Materials and Reagents

-

Test Compounds: Benzothiazole pyrazole derivatives synthesized in-house or procured from a reliable source.

-

Microbial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) can also be included.[3]

-

Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for susceptibility testing of non-fastidious aerobic bacteria.[27] For fastidious organisms, appropriate supplemented media should be used.

-

Control Antibiotics: A selection of standard antibiotics with known mechanisms of action (e.g., Ciprofloxacin, Ampicillin, Chloramphenicol) should be included as positive controls.[4]

-

Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds. It is crucial to determine the non-inhibitory concentration of the solvent on the test microorganisms.

-

Equipment: Laminar flow hood, incubator, spectrophotometer, micropipettes, sterile 96-well microtiter plates, Petri dishes, and other standard microbiology laboratory equipment.

Experimental Workflow: A Visual Overview

Caption: High-level overview of the antimicrobial screening cascade.

Part 2: Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections provide step-by-step methodologies.

Protocol 1: Preparation of Microbial Inoculum

A standardized inoculum is critical for the reproducibility of susceptibility tests.[28][29][30][31]

-

Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspension: Suspend the colonies in sterile saline (0.85%) or a suitable broth (e.g., Tryptic Soy Broth).[27]

-

Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] This can be done visually or using a spectrophotometer.

-

Final Dilution: For the broth microdilution assay, further dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21] This dilution must be performed within 15 minutes of preparing the standard inoculum.[28]

Protocol 2: Agar Well Diffusion Assay

This method provides a rapid qualitative screen for antimicrobial activity.[16][18]

-

Plate Inoculation: Aseptically swab the standardized microbial inoculum (adjusted to 0.5 McFarland standard) evenly over the entire surface of a Mueller-Hinton Agar plate. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[28]

-

Well Creation: Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.[16][19]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a predetermined concentration, e.g., 1 mg/mL) into each well.[16] Also, include wells for a positive control (standard antibiotic) and a negative control (solvent alone).[17]

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.[16]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay is the cornerstone of antimicrobial susceptibility testing.[21][22][23][32]

-

Compound Dilution Series:

-

In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum (at ~1 x 10⁶ CFU/mL to achieve a final concentration of ~5 x 10⁵ CFU/mL) to each well.

-

Controls:

-

Growth Control: A well containing broth and inoculum but no compound.

-

Sterility Control: A well containing only broth.

-

Positive Control: A row with a serial dilution of a standard antibiotic.

-

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23][25] This can be assessed visually or by measuring the optical density with a microplate reader.

Data Presentation: MIC Values

Summarize the quantitative data in a clear and structured table.

| Test Microorganism | Gram Stain | Compound A MIC (µg/mL) | Compound B MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 29213 | Positive | 8 | 16 | 0.5 |

| E. faecalis ATCC 29212 | Positive | 16 | 32 | 1 |

| E. coli ATCC 25922 | Negative | 32 | >64 | 0.015 |

| P. aeruginosa ATCC 27853 | Negative | >64 | >64 | 0.25 |

Part 3: Advanced Characterization Protocols

Compounds demonstrating promising MIC values should undergo further characterization to understand their bactericidal or bacteriostatic properties and their rate of killing.

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[22][33][34][35]

-

Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from all wells showing no visible growth (i.e., at and above the MIC).

-

Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation, corresponding to a ≥99.9% reduction in the initial inoculum.[33][34]

Interpretation of MIC vs. MBC:

-

If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[22]

-

If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Protocol 5: Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of a compound by measuring the rate of bacterial killing over time.[36][37][38][39][40]

-

Assay Setup: Prepare tubes containing Mueller-Hinton Broth with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any compound.

-

Inoculation: Inoculate each tube with the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable cell count (CFU/mL).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours and count the colonies.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) is indicative of bactericidal activity.[36]

Visualizing the MIC/MBC Determination Workflow

Caption: Step-by-step workflow for MIC and MBC determination.

Conclusion

This comprehensive guide provides a robust and validated framework for the antimicrobial screening of novel benzothiazole pyrazole compounds. By systematically progressing from broad primary screening to detailed secondary characterization, researchers can efficiently identify and prioritize promising lead candidates for further development. Adherence to these standardized protocols, grounded in established guidelines, ensures the generation of high-quality, reproducible data, which is essential for advancing the discovery of new therapeutics to combat the global threat of antimicrobial resistance.

References

-

StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). Retrieved from [Link]

-

El-Metwally, A. M., El-Sayed, H. A., & El-Gazzar, A. B. A. (2010). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. European Journal of Medicinal Chemistry, 45(8), 3692–3701. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

The CDS Antibiotic Susceptibility Test. (n.d.). Materials and Methods. Retrieved from [Link]

-

Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]

-

Khan, R., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Processes, 10(11), 2293. Retrieved from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

-

Aryal, S. (2023). Minimum Inhibitory Concentration (MIC) Interpretation: Guidelines For Accurate Testing. Microbiology Class. Retrieved from [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and antimicrobial activity studies of brand new benzothiazole-pyrazole conjugates. Retrieved from [Link]

-

Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Notes. Retrieved from [Link]

-

MISSMED. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2001. Retrieved from [Link]

-

CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]

-

Sutter, V. L., & Finegold, S. M. (1983). Preparing inoculum for susceptibility testing of anaerobes. Journal of Clinical Microbiology, 18(2), 321–325. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. Retrieved from [Link]

-

University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

-

Dr. Oracle. (n.d.). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

-

Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

-

NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

-

EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

-

Frontiers in Microbiology. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

-

Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

-

ResearchGate. (2014). Use of EUCAST breakpoint guidelines in different countries, EUCAST survey 2013. Retrieved from [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

-

PubMed. (2024). Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. Retrieved from [Link]

-

Journal of Antimicrobial Chemotherapy. (2015). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Retrieved from [Link]

-

RSC Publishing. (2021). Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance. Retrieved from [Link]

-

Frontiers. (2024). Editorial: Beyond borders: exploring diverse roles of heterocyclic compounds in combatting infections and cancer. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06238G [pubs.rsc.org]

- 3. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. EUCAST: EUCAST - Home [eucast.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 14. researchgate.net [researchgate.net]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. botanyjournals.com [botanyjournals.com]

- 17. hereditybio.in [hereditybio.in]

- 18. chemistnotes.com [chemistnotes.com]

- 19. m.youtube.com [m.youtube.com]

- 20. webcentral.uc.edu [webcentral.uc.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. microbeonline.com [microbeonline.com]

- 24. idexx.dk [idexx.dk]

- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. apec.org [apec.org]

- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. cdstest.net [cdstest.net]

- 30. journals.asm.org [journals.asm.org]

- 31. Preparing inoculum for susceptibility testing of anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. microbe-investigations.com [microbe-investigations.com]

- 34. bmglabtech.com [bmglabtech.com]

- 35. microchemlab.com [microchemlab.com]

- 36. emerypharma.com [emerypharma.com]

- 37. nelsonlabs.com [nelsonlabs.com]

- 38. scribd.com [scribd.com]

- 39. actascientific.com [actascientific.com]

- 40. academic.oup.com [academic.oup.com]

Application Note & Protocol: In Vitro Cytotoxicity Assessment of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic potential of the novel heterocyclic compound, 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. We present a dual-assay approach utilizing a metabolic activity assay (MTT) and a cell membrane integrity assay (LDH) to generate a robust cytotoxicity profile. This guide is intended for researchers in oncology, drug discovery, and medicinal chemistry, offering detailed, step-by-step protocols for cell culture, compound handling, assay execution, and data analysis. The scientific rationale behind each procedural step is elucidated to ensure experimental reproducibility and data integrity.

Scientific Introduction & Rationale

The pursuit of novel anticancer agents with high efficacy and selectivity remains a cornerstone of modern pharmaceutical research. Heterocyclic compounds are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The subject of this protocol, 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol , is a hybrid molecule incorporating two such pharmacophores: benzothiazole and pyrazole.

-

Benzothiazole Moiety: Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including potent antitumor properties.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like tyrosine kinases to the induction of apoptosis.[4]

-

Pyrazole Moiety: The pyrazole ring is another critical scaffold found in numerous FDA-approved drugs.[5] Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating the ability to interact with various cellular targets such as cyclin-dependent kinases (CDKs) and growth factor receptors, thereby interfering with cancer cell proliferation.[1][6][7]

The conjugation of these two moieties is a rational drug design strategy aimed at creating a novel chemical entity with potentially enhanced or unique anticancer activity.[8][9] Preliminary assessment of such compounds invariably begins with in vitro cytotoxicity screening against established cancer cell lines to determine their dose-dependent effect on cell viability and proliferation.

This guide employs a two-pronged assay strategy to ensure a comprehensive evaluation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

-

LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and cytotoxicity.[13][14]

By using both assays, we can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH), providing a more complete mechanistic picture. The human cervical cancer cell line, HeLa, is selected for this protocol due to its robustness, rapid growth, and extensive use as a model system in cancer research.[15][16]

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog # (Example) | Storage |

| 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | Custom Synthesis/Vendor | N/A | 4°C, Desiccated |

| HeLa Cell Line | ATCC | CCL-2 | Liquid Nitrogen |

| DMEM, High Glucose | Gibco | 11965092 | 4°C |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |

| DPBS, no Calcium, no Magnesium | Gibco | 14190144 | Room Temperature |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |

| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 | 4°C, Light-Protected |

| LDH Cytotoxicity Assay Kit | Abcam/Promega/CST | Varies | 4°C |

| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich | D1515 | -20°C |

| Sterile 96-well flat-bottom cell culture plates | Corning | 3596 | Room Temperature |

| Sterile cell culture flasks (T-25, T-75) | Corning | Varies | Room Temperature |

| Reagent reservoirs, multichannel pipettes | Varies | Varies | Room Temperature |

Safety Precaution: 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a novel chemical compound. Its toxicological properties have not been fully elucidated. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times. All handling should be performed in a certified chemical fume hood.

Experimental Workflow & Protocols

The overall experimental process is a multi-day workflow that requires careful aseptic technique and precise execution.

Caption: Overall experimental workflow from cell culture to data analysis.

Protocol 3.1: HeLa Cell Culture and Maintenance

-

Culture Medium: Prepare complete growth medium consisting of High Glucose DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[16][17]

-

Incubation: Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[15]

-

Passaging: Subculture cells when they reach 80-90% confluency, typically every 2-3 days.[18] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile DPBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Seed new T-75 flasks at a split ratio of 1:4 to 1:8.

Protocol 3.2: Cell Seeding for 96-Well Plate Assays

-

Cell Preparation: Harvest HeLa cells that are in the logarithmic growth phase and are >95% viable as determined by Trypan Blue exclusion.

-

Cell Counting: Count the cells using a hemocytometer or an automated cell counter.

-

Seeding: Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well into a 96-well plate, resulting in 5,000 cells per well.

-

Rationale: This seeding density is a common starting point. It should be optimized to ensure cells are in an exponential growth phase during treatment and do not become over-confluent in the control wells by the end of the experiment.[19]

-

-

Edge Effect Mitigation: To minimize the "edge effect" (evaporation from outer wells), fill the perimeter wells of the plate with 200 µL of sterile DPBS or sterile water. Do not use these wells for experimental data.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[20]

Protocol 3.3: Compound Preparation and Cell Treatment

-

Stock Solution: Prepare a 100 mM stock solution of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol in 100% cell culture-grade DMSO. Prepare a similar high-concentration stock of Doxorubicin (e.g., 10 mM) as a positive control.

-

Serial Dilutions: Perform serial dilutions of the test compound and positive control in serum-free or low-serum (0.5-1%) medium. A common concentration range to screen is 0.1, 1, 5, 10, 25, 50, and 100 µM.

-

Vehicle Control: Prepare a dilution of DMSO in medium equivalent to the highest concentration used for the test compound (e.g., if the final concentration is 100 µM from a 100 mM stock, the final DMSO concentration will be 0.1%. The vehicle control must be 0.1% DMSO).

-

Rationale: Using serum-free or low-serum medium during treatment prevents potential binding of the compound to serum proteins, which could reduce its effective concentration.

-

-

Treatment: After 24 hours of incubation, carefully aspirate the medium from the seeded cells. Add 100 µL of the appropriate compound dilution, vehicle control, or control medium to each well in triplicate.

-

Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours). A 48-hour time point is a robust standard for initial screening.

Protocol 3.4: LDH Cytotoxicity Assay

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

-

Prepare Controls: On the same plate, you must have wells for:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: A set of vehicle-treated wells to which 10 µL of the kit's Lysis Buffer (often Triton X-100) is added 45 minutes before the assay. This lyses all cells to represent 100% cytotoxicity.[21]

-

Medium Background: Wells with culture medium but no cells.

-

-

Sample Collection: At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Assay: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate. Be careful not to disturb the cell monolayer.

-

Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[21]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[21]

Protocol 3.5: MTT Cell Viability Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

-

Assay Execution: This protocol follows the LDH assay, using the remaining cell monolayers. If running as a standalone assay, simply remove the treatment media from the wells.

-

MTT Addition: Add 100 µL of fresh, serum-free medium to each well. Then, add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[22]

-

Incubation: Return the plate to the 37°C incubator for 2-4 hours. The incubation time should be consistent across experiments and long enough for purple formazan crystals to become visible under a microscope in the viable cell wells.

-

Formazan Solubilization: Carefully aspirate all the medium containing MTT from the wells without disturbing the formazan crystals or the cell layer. Add 100 µL of DMSO to each well.[11]

-

Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

LDH Assay Calculation

The percentage of cytotoxicity is calculated using the absorbance values (A490).

Formula: % Cytotoxicity = [(Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

-

First, subtract the medium background absorbance from all experimental, spontaneous, and maximum release values.

-

This formula normalizes the data, defining 0% cytotoxicity by the spontaneous release from untreated cells and 100% by the release from lysed cells.

MTT Assay Calculation

The percentage of cell viability is calculated using the absorbance values (A570).

Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

The "Blank" refers to wells with solubilizing agent but no cells, to control for background absorbance.

-

This formula normalizes the data, setting the viability of vehicle-treated (e.g., 0.1% DMSO) cells to 100%.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in a 50% reduction in cell viability (for MTT) or induces 50% cytotoxicity (for LDH).

-

Plot the % Viability or % Cytotoxicity on the Y-axis against the log of the compound concentration on the X-axis.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve.

-

The software will calculate the IC₅₀ value from this curve.

Example Data Presentation

The final results should be summarized clearly.

| Compound | Target Cell Line | Assay | Exposure Time | IC₅₀ (µM) ± SD |

| 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | HeLa | MTT | 48h | [Calculated Value] |

| 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | HeLa | LDH | 48h | [Calculated Value] |

| Doxorubicin (Positive Control) | HeLa | MTT | 48h | [Calculated Value] |

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous single-cell suspension before seeding; Use a multichannel pipette carefully; Do not use outer wells for data. |

| MTT: Low absorbance in control wells | Low cell number; Contamination; Cells are not healthy. | Optimize seeding density; Check for contamination; Use cells at a low passage number. |

| MTT: High background | Contamination (bacterial/yeast can reduce MTT); Phenol red or serum interference. | Use sterile technique; Use phenol red-free and serum-free medium during MTT incubation. |

| LDH: High spontaneous release (>20%) | Cells are unhealthy or stressed; Over-trypsinization; Mechanical stress during pipetting. | Ensure gentle handling of cells; Do not over-incubate with trypsin; Pipette gently down the side of the wells. |

| Poor dose-response curve | Compound precipitated at high concentrations; Incorrect dilution series; Compound is not active in the tested range. | Check solubility of the compound in media; Remake dilutions carefully; Test a wider or different concentration range. |

Conclusion

This application note provides a robust and validated framework for assessing the in vitro cytotoxicity of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. The dual MTT and LDH assay approach allows for a nuanced understanding of the compound's effect on both cell viability and membrane integrity. Adherence to these detailed protocols, including the use of appropriate controls and careful data analysis, will yield reliable and reproducible results, forming a critical foundation for further preclinical development of this promising compound.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

-

Gabr, Y., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). FLORE, University of Florence. [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. [Link]

-

Benzothiazole derivatives in the design of antitumor agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Cell Culture Information - HELA CELL LINE. (n.d.). Hope College. [Link]

-

Methods 34 Methods Cell Culture The HeLa cell line... (n.d.). Refubium - Freie Universität Berlin. [Link]

-

HeLa Cell Line User Guide. (n.d.). Creative Bioarray. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Passaging of HeLa cells. (n.d.). iGEM. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Hela Cell Line. (n.d.). Elabscience. [Link]

-

LDH Assay. (n.d.). Cell Biologics Inc. [Link]

-

MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]

-

Design, synthesis and anticancer activity of novel dihydropyrazole and benzothiazole conjugates. (2016). ResearchGate. [Link]

-

Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro... (n.d.). OUCI. [Link]

-

3-(4-(Benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl) phenyl acetate induced Hep G2 cell apoptosis through a ROS-mediated pathway. (2010). PubMed. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. clyte.tech [clyte.tech]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. hela-transfection.com [hela-transfection.com]

- 16. elabscience.com [elabscience.com]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. static.igem.org [static.igem.org]

- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. editxor.com [editxor.com]

- 21. cellbiologics.com [cellbiologics.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Preparation & Characterization of Metal Complexes using 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Executive Summary

This application note details the synthesis, structural characterization, and biological relevance of transition metal complexes derived from 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol . This ligand system represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of benzothiazole (antitumor, antimicrobial) and pyrazole (anti-inflammatory, analgesic).[1]

The protocol focuses on the keto-enol tautomerism inherent to the ligand, which is critical for controlling coordination modes. We provide a robust methodology for synthesizing the ligand via condensation and subsequent complexation with divalent metal ions (Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺), ensuring high purity and reproducibility for biological screening.

Scientific Background & Mechanism[2]

Ligand Design & Tautomerism

The ligand, 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, is not a static structure. It exists in a dynamic equilibrium between the keto (CH₂-C=O) , enol (CH=C-OH) , and hydrazone forms.

-

Solid State: Predominantly exists in the keto-form or hydrazone form stabilized by intermolecular hydrogen bonding.

-

Solution State: Solvent polarity dictates the equilibrium.

-

Coordination: In the presence of metal ions and a base, the enol form is deprotonated to the enolate , facilitating chelation.

Coordination Mode

The ligand typically acts as a tridentate mono-anionic donor (NNO) :

-

N (Benzothiazole): The ring nitrogen of the benzothiazole moiety.[2]

-

N (Pyrazole): The azomethine nitrogen of the pyrazole ring.

-

O (Enolic): The deprotonated oxygen at the 5-position.

This forms two stable five-membered chelate rings, imparting high thermodynamic stability to the resulting complexes.

Experimental Protocols

Materials & Reagents[4][5]

-

Precursors: 2-Hydrazinobenzothiazole (98%), Ethyl benzoylacetate (99%).

-

Metal Salts: Cu(OAc)₂·H₂O, NiCl₂[3]·6H₂O, CoCl₂[4]·6H₂O, Zn(OAc)₂·2H₂O.

-

Solvents: Absolute Ethanol, Glacial Acetic Acid, DMF, DMSO.

-

Buffer/Base: Sodium Acetate (anhydrous) or Triethylamine (TEA).

Protocol A: Synthesis of the Ligand (HL)

Reaction: Condensation of hydrazine derivative with

-

Preparation: Dissolve 0.01 mol of 2-hydrazinobenzothiazole in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.01 mol of ethyl benzoylacetate dropwise with constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

-

Reflux: Heat the mixture under reflux at 80°C for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-